![molecular formula C32H38N2O5S B15148959 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structural features, which include a tetrahydrobenzothieno ring fused with a pyrimidine moiety, and various substituents such as tert-butyl, ethoxy, and methoxyphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothieno Ring : The initial step involves the construction of the benzothieno ring system through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.
- Introduction of the Pyrimidine Moiety : The benzothieno ring is then fused with a pyrimidine ring through a condensation reaction with a suitable amidine derivative.
- Substitution Reactions : The tert-butyl, ethoxy, and methoxyphenoxy groups are introduced through a series of substitution reactions. These reactions typically involve the use of alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
- Final Cyclization : The final step involves the cyclization of the intermediate compound to form the desired tetrahydrobenzothienopyrimidine structure. This can be achieved through a ring-closing metathesis reaction or a similar cyclization method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction : Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine or tetrahydropyrimidine derivative.
- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
- Substitution : Reagents such as alkyl halides, aryl halides, and strong bases (e.g., sodium hydride, potassium carbonate) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrimidines, and substituted aromatic compounds.
Applications De Recherche Scientifique
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
- Chemistry : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
- Biology : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
- Medicine : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
- Industry : In industrial applications, the compound can be used as a precursor in the synthesis of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
- Benzothienopyrimidines : Compounds with similar core structures but different substituents. These compounds may exhibit different chemical and biological properties.
- Tetrahydrobenzothienopyrimidines : Compounds with a similar tetrahydrobenzothieno ring system but different functional groups. These compounds may have different reactivity and applications.
- Substituted Pyrimidines : Compounds with a pyrimidine ring and various substituents. These compounds may serve as analogs or derivatives with similar or enhanced properties.
The uniqueness of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C32H38N2O5S |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
7-tert-butyl-2-[3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C32H38N2O5S/c1-6-37-26-17-20(11-14-25(26)39-16-8-15-38-23-10-7-9-22(19-23)36-5)29-33-30(35)28-24-13-12-21(32(2,3)4)18-27(24)40-31(28)34-29/h7,9-11,14,17,19,21H,6,8,12-13,15-16,18H2,1-5H3,(H,33,34,35) |
Clé InChI |
UJTPWTXGLKGATJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OCCCOC5=CC=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
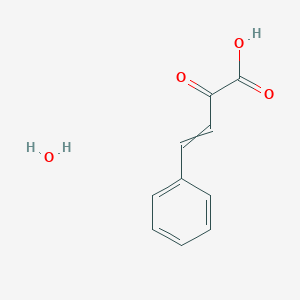

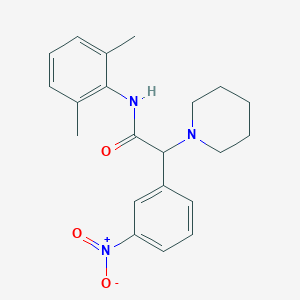
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)
![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
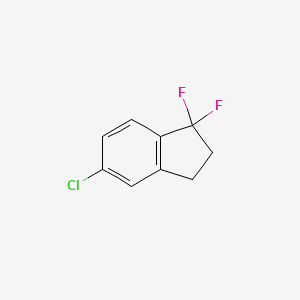
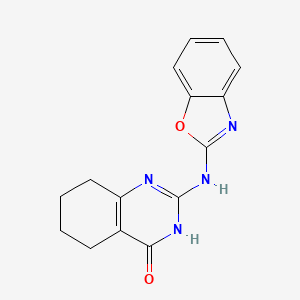
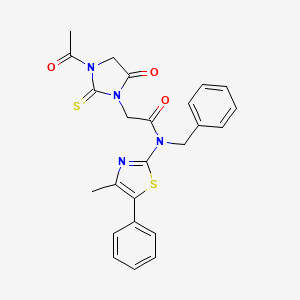
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
